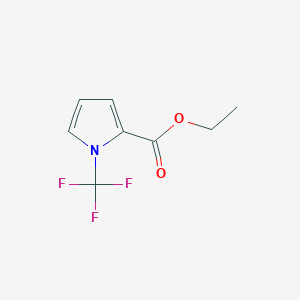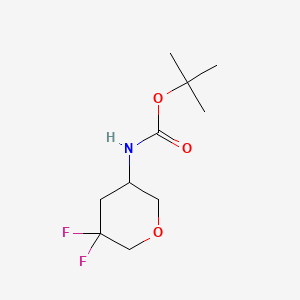
tert-butyl N-(5,5-difluorooxan-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(5,5-difluorooxan-3-yl)carbamate is a chemical compound with the molecular formula C10H17F2NO3 and a molecular weight of 237.24 g/mol It is characterized by the presence of a tert-butyl group, a difluorooxane ring, and a carbamate functional group
Preparation Methods
The synthesis of tert-butyl N-(5,5-difluorooxan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a difluorooxane derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran or dimethylformamide . The reaction mixture is stirred at a controlled temperature, often around room temperature to 50°C, until the desired product is formed. The product is then purified using standard techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
tert-Butyl N-(5,5-difluorooxan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Scientific Research Applications
tert-Butyl N-(5,5-difluorooxan-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of tert-butyl N-(5,5-difluorooxan-3-yl)carbamate involves its interaction with specific molecular targets. The difluorooxane ring and carbamate group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl N-(5,5-difluorooxan-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(5,5-difluoropiperidin-3-yl)carbamate: This compound has a piperidine ring instead of an oxane ring, which may result in different chemical and biological properties.
tert-Butyl N-(5,5-difluoropyrrolidin-3-yl)carbamate:
The uniqueness of this compound lies in its difluorooxane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H17F2NO3 |
|---|---|
Molecular Weight |
237.24 g/mol |
IUPAC Name |
tert-butyl N-(5,5-difluorooxan-3-yl)carbamate |
InChI |
InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(14)13-7-4-10(11,12)6-15-5-7/h7H,4-6H2,1-3H3,(H,13,14) |
InChI Key |
KZSQEZUPYNDFAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(COC1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-amine hydrochloride](/img/structure/B13464696.png)
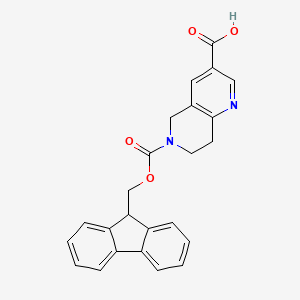
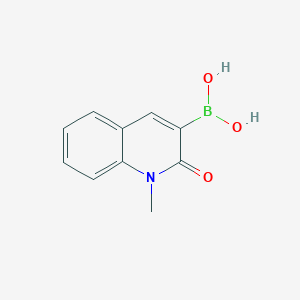

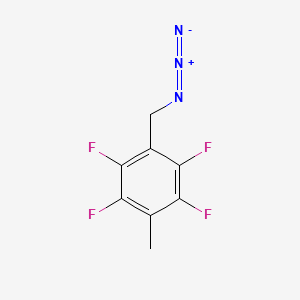
![9-Bromo-3-oxaspiro[5.5]undecane](/img/structure/B13464725.png)
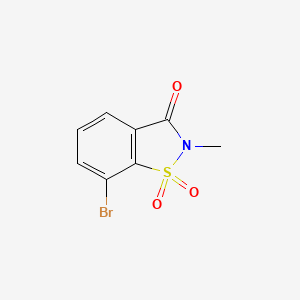
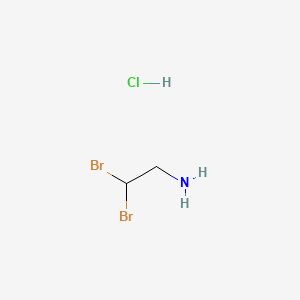
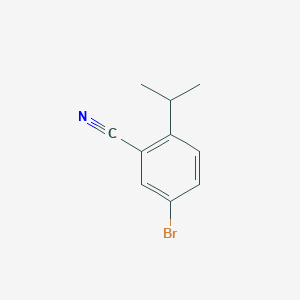
![3-(3-{[3-(2-azidoethoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13464762.png)
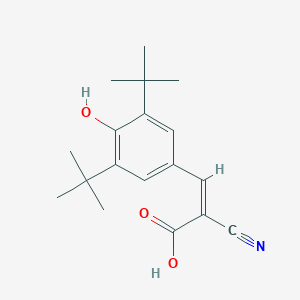
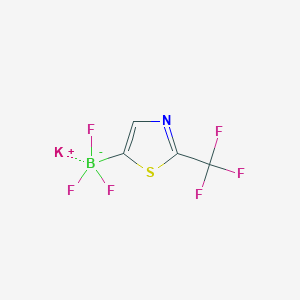
![Ethyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B13464785.png)
